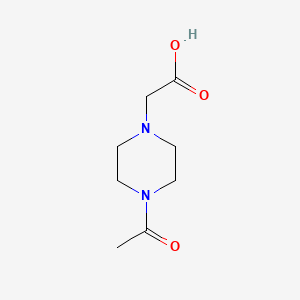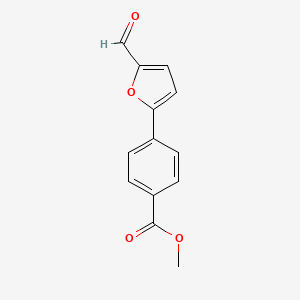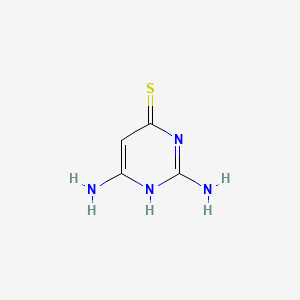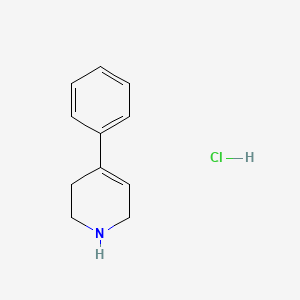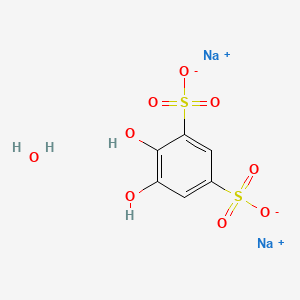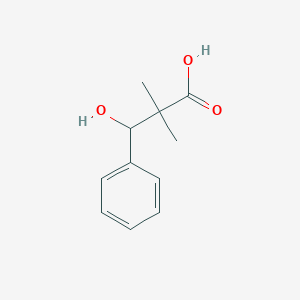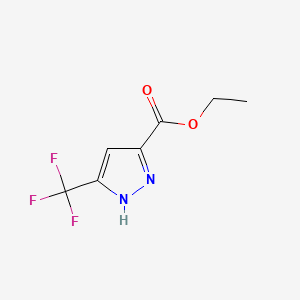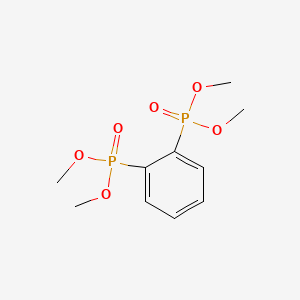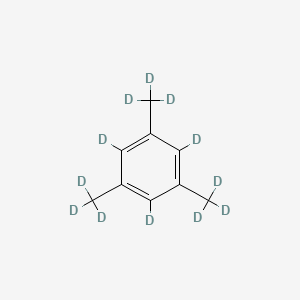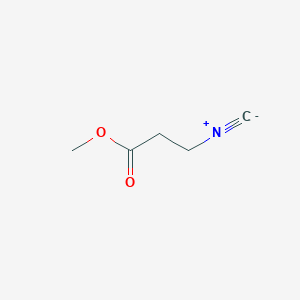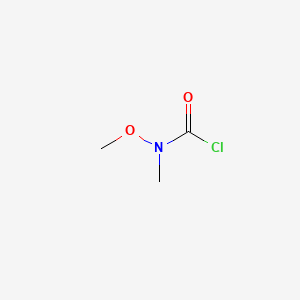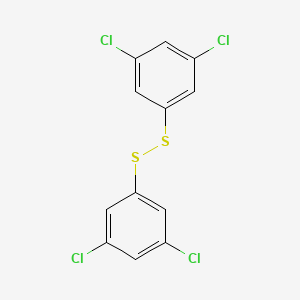
Ethyl 4-methoxybenzoylformate
概要
説明
Ethyl 4-methoxybenzoylformate is a chemical compound with the CAS Number: 40140-16-7 . Its molecular weight is 208.21 and its IUPAC name is ethyl (4-methoxyphenyl) (oxo)acetate . It is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid or solid or lump .
Molecular Structure Analysis
The molecular formula of Ethyl 4-methoxybenzoylformate is C11H12O4 . The structure includes an ester functional group, which is characterized by the -COO- group, and a methoxy group attached to a benzene ring .
Physical And Chemical Properties Analysis
Ethyl 4-methoxybenzoylformate has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.0±0.3 cm3, and a molar volume of 181.5±3.0 cm3 . It also has a polar surface area of 53 Å2 and a polarizability of 21.4±0.5 10-24 cm3 .
科学的研究の応用
Synthesis of Organic Compounds
Ethyl 4-methoxybenzoylformate plays a role in the synthesis of various organic compounds. For instance, it is used in the preparation of 4-methoxyphenylacetic acid through the Friedel-Crafts reaction followed by reduction via the Wolff-Kishner-Huang reaction (Zhu Jin-tao, 2011). Additionally, it is involved in synthesizing lignan conjugates showing antimicrobial and antioxidant activities (K. Raghavendra et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of ethyl 4-methoxybenzoylformate exhibit potential as hypolipidemic agents, with studies focusing on their cholesterol-lowering activity and effects on liver lipids (K. H. Baggaley et al., 1977). Furthermore, it is used in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas with potential pharmaceutical applications (M. Sañudo et al., 2006).
Environmental Studies
Ethyl 4-methoxybenzoylformate is also studied in environmental contexts. For example, its analog, ethyl-4-aminobenzoate, is investigated for its environmental behavior, including transformation products and photocatalytic profile (A. J. Li et al., 2017).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 4-methoxybenzoylformate. For example, semi-synthetic derivatives of this compound have been evaluated for their antimicrobial and anti-tubercular activities, showing significant activity against various microbial strains (V. B. Tatipamula & G. Vedula, 2019).
Safety and Hazards
Ethyl 4-methoxybenzoylformate is labeled with the GHS07 pictogram . It may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFJEWAYWRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374533 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxybenzoylformate | |
CAS RN |
40140-16-7 | |
| Record name | Ethyl 4-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 4-methoxybenzoylformate in the synthesis of 4-methoxyphenylacetic acid?
A1: Ethyl 4-methoxybenzoylformate serves as a crucial intermediate in the synthesis of 4-methoxyphenylacetic acid. [] The research paper describes a novel two-step synthetic route where anisole undergoes a Friedel-Crafts reaction with ethyl oxalyl chloride to produce ethyl 4-methoxybenzoylformate. This intermediate, without further purification, is then subjected to a Wolff-Kishner-Huang reduction to yield the final product, 4-methoxyphenylacetic acid.
Q2: How is the structure of ethyl 4-methoxybenzoylformate confirmed in the research?
A2: The research confirms the structure of ethyl 4-methoxybenzoylformate using a combination of spectroscopic techniques: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1HNMR), and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, proton environments, and molecular weight of the compound, confirming its identity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

